2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butylbenzoyl group, and a cyclopropyl-dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine derivative by reacting 4-tert-butylbenzoyl chloride with piperidine under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the cyclopropyl and dihydropyridazinone groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine: Shares the tert-butylbenzoyl and piperidine moieties but lacks the cyclopropyl-dihydropyridazinone group.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperidine ring but differs in the substituents and overall structure.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another piperidine derivative with different functional groups.
Uniqueness
The uniqueness of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-23(2,3)18-8-6-17(7-9-18)22(28)25-14-12-19(13-15-25)26-21(27)11-10-20(24-26)16-4-5-16/h6-11,16,19H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJZKRHJIYUWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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